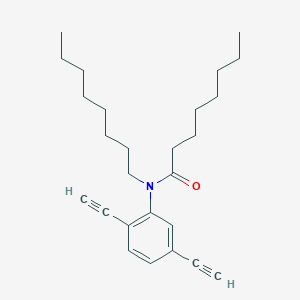
N-(2,5-Diethynylphenyl)-N-octyloctanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Diethynylphenyl)-N-octyloctanamide is an organic compound characterized by the presence of ethynyl groups attached to a phenyl ring and an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Diethynylphenyl)-N-octyloctanamide typically involves the Sonogashira coupling reaction. This reaction is carried out between 2,5-diiodobenzene and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting product is then subjected to further functionalization to introduce the octyl chain and the amide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
N-(2,5-Diethynylphenyl)-N-octyloctanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
N-(2,5-Diethynylphenyl)-N-octyloctanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
作用機序
The mechanism of action of N-(2,5-Diethynylphenyl)-N-octyloctanamide is largely dependent on its application. In organic electronics, the compound’s conjugated structure facilitates electron transport, making it suitable for use in semiconductors and photovoltaic devices. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
類似化合物との比較
Similar Compounds
- N-(2,5-Dimethylphenyl)-N-octyloctanamide
- N-(2,5-Dibromophenyl)-N-octyloctanamide
- N-(2,5-Diethynylphenyl)-N-dodecyldodecanamide
Uniqueness
N-(2,5-Diethynylphenyl)-N-octyloctanamide is unique due to the presence of ethynyl groups, which confer distinct electronic properties. These properties make it particularly valuable in the field of organic electronics, where it can be used to enhance the performance of devices such as OLEDs and photovoltaic cells .
特性
CAS番号 |
824428-81-1 |
|---|---|
分子式 |
C26H37NO |
分子量 |
379.6 g/mol |
IUPAC名 |
N-(2,5-diethynylphenyl)-N-octyloctanamide |
InChI |
InChI=1S/C26H37NO/c1-5-9-11-13-15-17-21-27(26(28)18-16-14-12-10-6-2)25-22-23(7-3)19-20-24(25)8-4/h3-4,19-20,22H,5-6,9-18,21H2,1-2H3 |
InChIキー |
MNZGNOCOZDUFAO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(C1=C(C=CC(=C1)C#C)C#C)C(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


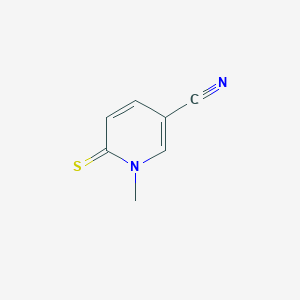
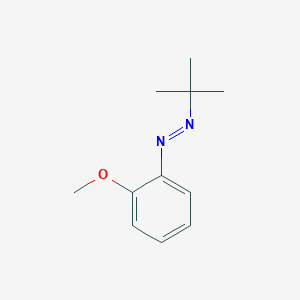
![[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene](/img/structure/B14206139.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)
![[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium](/img/structure/B14206148.png)
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)
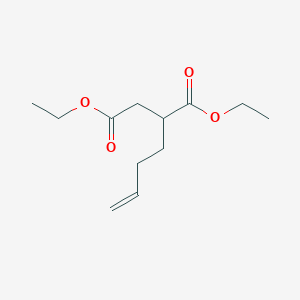
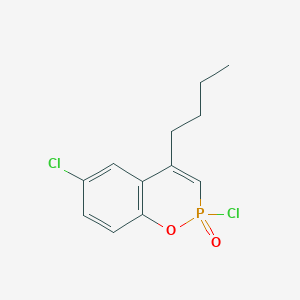
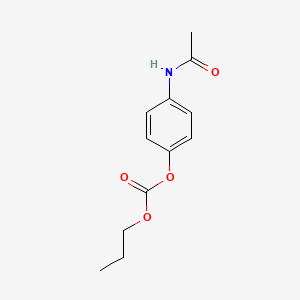
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)
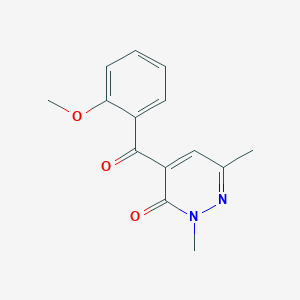
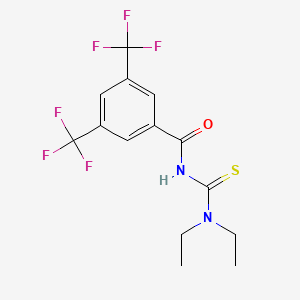
![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
